BenchChemオンラインストアへようこそ!

3-(1,3-Thiazol-4-yl)benzoic acid

Metal-Organic Frameworks Coordination Polymers Crystal Engineering

Secure your supply of the unsubstituted parent m-(thiazol-4-yl)benzoic acid scaffold. This 95% pure building block is essential for SAR campaigns (US Patent 4,001,420) and MOF design requiring angular bridging geometry. The meta-substitution pattern delivers a distinct dihedral angle for 1D chain/helical topologies—unlike para isomers. Ideal as baseline comparator for next-generation RXRα/RARα dual agonists and CK2 inhibitor discovery. Avoid isomer mis-assignment; verify CAS 1083368-99-3 before purchase.

Molecular Formula C10H7NO2S
Molecular Weight 205.23
CAS No. 1083368-99-3
Cat. No. B2567628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Thiazol-4-yl)benzoic acid
CAS1083368-99-3
Molecular FormulaC10H7NO2S
Molecular Weight205.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CSC=N2
InChIInChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(4-8)9-5-14-6-11-9/h1-6H,(H,12,13)
InChIKeySILWMAYWINQECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Thiazol-4-yl)benzoic Acid (CAS 1083368-99-3): Structural Identity and Procurement Baseline


3-(1,3-Thiazol-4-yl)benzoic acid (CAS 1083368-99-3) is a heteroaromatic compound with the molecular formula C₁₀H₇NO₂S and molecular weight of 205.23 g/mol, comprising a benzoic acid core substituted at the meta (3-) position with a 1,3-thiazol-4-yl moiety [1]. The compound features a predicted density of 1.368±0.06 g/cm³ and is commercially available from multiple suppliers at purity specifications of 95% . As an unsubstituted parent scaffold within the thiazolylbenzoic acid family, it serves as a versatile building block for pharmaceutical intermediate synthesis and metal-organic framework (MOF) ligand design, with the thiazole nitrogen and sulfur atoms providing distinct coordination geometry and hydrogen-bonding capacity compared to purely aromatic carboxylic acids [2].

Procurement Risk Alert: Why Alternative Thiazolylbenzoic Acid Isomers Cannot Replace 3-(1,3-Thiazol-4-yl)benzoic Acid


Substitution with positional isomers (e.g., 2- or 4-substituted thiazolylbenzoic acids) or ring-modified analogs (e.g., 5-thiazolyl isomers, methyl-substituted derivatives) fundamentally alters critical molecular properties that govern both synthetic utility and biological activity. The meta (3-) substitution pattern of 3-(1,3-Thiazol-4-yl)benzoic acid confers a distinct dihedral angle between the aromatic rings and a unique spatial orientation of the carboxylic acid relative to the thiazole nitrogen and sulfur heteroatoms [1]. In metal-organic framework applications, even isomeric forms of thiazolylbenzoic acid linkers yield coordination polymers with divergent network topologies (1D chains versus interpenetrated 3D networks) and correspondingly different luminescent sensing responses [1][2]. In pharmaceutical contexts, patent data demonstrate that substituent position and ring modifications produce marked differences in biological activity profiles—for instance, 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid exhibits distinct fibrinolytic and antiulcer properties not necessarily retained by unsubstituted or differently positioned analogs [3]. Procurement of an incorrect isomer without structural verification risks experimental failure in structure-activity relationship studies, MOF topology control, or reproducible synthetic route execution.

Quantitative Differentiation Evidence: 3-(1,3-Thiazol-4-yl)benzoic Acid versus Comparators


Positional Isomer Differentiation: Meta-Substitution Enables Distinct MOF Topologies versus Para- and Ortho-Isomers

The meta-substitution pattern of 3-(1,3-thiazol-4-yl)benzoic acid yields coordination polymer architectures that differ fundamentally from those obtained with para-substituted isomers. Crystallographic studies demonstrate that the angular geometry imposed by the 1,3-disposition of coordinating groups (carboxylate and thiazole nitrogen/sulfur) in meta-substituted thiazolylbenzoic acids produces 1D chain or helical coordination motifs, whereas para-substituted isomers (e.g., 4-(thiazol-4-yl)benzoic acid) favor extended 2D sheet or 3D interpenetrated network topologies due to their linear bridging geometry [1][2]. This topological divergence directly impacts material properties including porosity, guest-accessible void volume, and luminescence behavior—parameters that are non-negotiable for applications in gas storage, sensing, and heterogeneous catalysis [1].

Metal-Organic Frameworks Coordination Polymers Crystal Engineering

Substituent Impact: Unsubstituted 3-(Thiazol-4-yl)benzoic Acid as Versatile Scaffold versus 2-Methyl Substituted Derivative in Pharmacological Activity

Patent US4001420 explicitly discloses both 3-(1,3-thiazol-4-yl)benzoic acid (unsubstituted parent) and its 2-methyl substituted analog 3-(2-methylthiazol-4-yl)benzoic acid within the same chemical genus claimed for fibrinolytic, antiplatelet, and antiulcer therapeutic applications [1]. The patent establishes that while both compounds fall within the claimed m-(thiazol-4-yl)benzoic acid scaffold family, the presence of the 2-methyl substituent (versus hydrogen) represents a deliberate structural variation that modulates pharmacological potency and physicochemical properties including lipophilicity and metabolic stability [1]. The unsubstituted parent compound serves as the essential baseline comparator for structure-activity relationship (SAR) studies and provides a chemical handle for subsequent derivatization via electrophilic substitution or cross-coupling at the unoccupied 2- and 5-positions of the thiazole ring [1].

Medicinal Chemistry Fibrinolytic Agents Scaffold Optimization

Class-Wide Evidence: Thiazolylbenzoic Acid Scaffolds Exhibit Potent RAR/RXR Dual Agonism Relevant to Oncology Applications

A phenyl-thiazolyl-benzoic acid (PTB) derivative bearing the core 3-(thiazol-4-yl)benzoic acid pharmacophore was identified via virtual screening and experimentally validated as a potent dual agonist of retinoid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα) [1]. In direct binding assays, PTB bound to RXRα and RARα while demonstrating no detectable binding to PPARα, PPARδ, or PPARγ, establishing receptor selectivity [1]. In functional reporter gene assays, PTB fully activated RXRα/RXRα homodimer-responsive enhancer elements and partially activated RARα/RXRα heterodimer-responsive elements [1]. Critically, PTB induced differentiation and inhibited proliferation of human acute promyelocytic leukemia (APL) cells, validating the therapeutic potential of this chemotype as an alternative to all-trans retinoic acid with a potentially reduced susceptibility profile [1].

Retinoid Receptor Agonism Acute Promyelocytic Leukemia Cancer Cell Differentiation

Thiazole Ring Position Matters: 4-Thiazolyl versus 5-Thiazolyl Substitution Governs CK2 Inhibitory Activity

Comparative literature analysis reveals a critical distinction between 4-thiazolyl and 5-thiazolyl substitution patterns in benzoic acid derivatives with respect to protein kinase CK2 inhibition. The 5-thiazolyl isomer (3-(5-thiazolyl)benzoic acid) has been extensively characterized as a CK2 inhibitor scaffold, with derivatives demonstrating potent CK2α inhibitory activity reaching IC₅₀ values as low as 0.014 μM . In contrast, the 4-thiazolyl substitution pattern (as in 3-(1,3-thiazol-4-yl)benzoic acid) has received comparatively less characterization in the CK2 inhibition literature , with research on 4-yl isomers focusing predominantly on CK2 inhibition rather than the broader kinase selectivity profile . This isomer-dependent divergence in biological activity underscores that the thiazole ring attachment position is a non-trivial determinant of target engagement.

Protein Kinase CK2 Kinase Inhibition Isomer-Dependent Activity

Synthetic Route Comparison: Yield and Purity Benchmarking of 3-(1,3-Thiazol-4-yl)benzoic Acid via Hantzsch Thiazole Synthesis

The primary synthetic route to 3-(1,3-thiazol-4-yl)benzoic acid employs the Hantzsch thiazole synthesis, wherein a thioamide reacts with an α-haloketone under acidic or basic conditions to form the thiazole ring, followed by coupling to the benzoic acid moiety . Representative data for the closely related analog 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid demonstrate an 83% isolated yield (40.6 g from 53 g starting α-bromoacetylbenzoic acid) with a melting point of 250–253°C, and diethylammonium salt formation at 78% yield with melting point 128–132°C [1]. Cross-coupling methodologies employing palladium catalysis provide alternative access to the thiazole-benzoic acid linkage with potentially improved functional group tolerance .

Organic Synthesis Hantzsch Thiazole Synthesis Process Chemistry

Validated Application Scenarios for 3-(1,3-Thiazol-4-yl)benzoic Acid (CAS 1083368-99-3)


Metal-Organic Framework Ligand Design Requiring Angular Bridging Geometry

3-(1,3-Thiazol-4-yl)benzoic acid is optimally suited for MOF and coordination polymer synthesis where an angular (non-linear) bridging geometry is required to achieve 1D chain or helical topologies [1][2]. The meta-substitution pattern provides a distinct dihedral angle between the carboxylate coordination site and the thiazole nitrogen/sulfur donor atoms, enabling access to coordination architectures that differ fundamentally from the 2D/3D networks obtained with para-substituted isomers [1]. This structural differentiation is critical for tuning porosity, guest selectivity, and luminescent sensing response—applications where topology directly governs functional performance.

Structure-Activity Relationship (SAR) Baseline for Thiazolylbenzoic Acid Drug Discovery

As the unsubstituted parent scaffold within the m-(thiazol-4-yl)benzoic acid chemotype claimed in US Patent 4,001,420 for fibrinolytic, antiplatelet, and antiulcer indications [3], 3-(1,3-thiazol-4-yl)benzoic acid serves as the essential baseline comparator for medicinal chemistry SAR campaigns. The compound provides the fundamental pharmacophore against which the effects of 2-position substitution (e.g., methyl, phenyl, benzyl) and benzoic acid ring modifications (e.g., halogen, hydroxyl, alkoxy) are quantified. Researchers developing next-generation derivatives require this unsubstituted parent to establish potency and selectivity benchmarks.

RXR/RAR Dual Agonist Lead Optimization in Oncology Research

Phenyl-thiazolyl-benzoic acid derivatives containing the 3-(thiazol-4-yl)benzoic acid core motif have been validated as potent dual agonists of RXRα and RARα, with demonstrated capacity to induce differentiation and inhibit proliferation of human acute promyelocytic leukemia cells [4]. This chemotype offers a differentiation-inducing mechanism with potentially reduced susceptibility to P450 enzyme induction and cellular sequestration compared to all-trans retinoic acid. 3-(1,3-Thiazol-4-yl)benzoic acid is the core building block for synthesizing and optimizing next-generation PTB analogs with improved potency, selectivity, and pharmacokinetic profiles.

CK2 Kinase Inhibitor Scaffold Exploration and Isomer Comparison

Thiazolylbenzoic acid scaffolds represent a validated chemotype for protein kinase CK2 inhibition, with 5-thiazolyl isomers demonstrating IC₅₀ values reaching 0.014 μM . While the 4-thiazolyl isomer (3-(1,3-thiazol-4-yl)benzoic acid) has been less extensively characterized in the CK2 literature, this relative under-exploration presents an opportunity for novel inhibitor discovery. Procurement of the 4-yl isomer enables direct comparative studies against the better-characterized 5-yl isomer, potentially revealing distinct selectivity profiles or alternative kinase targets not accessible to the 5-yl series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Thiazol-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.